molecular formula C16H17ClN6O3 B2771828 2-(3-chloro-4-methoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide CAS No. 2034589-69-8

2-(3-chloro-4-methoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide

Cat. No. B2771828
CAS RN: 2034589-69-8
M. Wt: 376.8
InChI Key: YFJWKWOHONZEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chloro-4-methoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H17ClN6O3 and its molecular weight is 376.8. The purity is usually 95%.
BenchChem offers high-quality 2-(3-chloro-4-methoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-chloro-4-methoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Agricultural Applications

  • Herbicide Development : Chloroacetamide herbicides, like acetochlor and metolachlor, have been extensively studied for their pre-emergent activity in controlling annual grasses and broad-leaved weeds in various crops (Latli & Casida, 1995). These studies focus on the synthesis of high-specific-activity compounds to investigate their metabolism and mode of action, providing a foundational understanding for developing new herbicides with potentially improved efficacy and selectivity.

  • Mechanism of Action Research : Understanding the metabolic pathways and mode of action of chloroacetamide herbicides is crucial for the design of new compounds with desired herbicidal properties. Research demonstrates the complex metabolic pathways leading to the activation and eventual carcinogenic properties of these compounds, shedding light on the importance of structural modifications to enhance safety and effectiveness (Coleman et al., 2000).

Biochemical and Medicinal Applications

  • Antibacterial and Antimicrobial Activities : Oxadiazole and triazole derivatives have been synthesized and evaluated for their antibacterial and antimicrobial activities. For instance, certain 1H-1,2,3-triazolyl-substituted 1,3,4-oxadiazole derivatives have shown promising activities against both gram-positive and gram-negative bacterial species (Neeraja et al., 2016). This suggests that similar compounds could be explored for new antibacterial agents.

  • Anti-inflammatory and Analgesic Properties : The investigation into the analgesic and anti-inflammatory activities of oxadiazole derivatives highlights the potential for developing new therapeutic agents. Certain derivatives have been found to exhibit significant analgesic and anti-inflammatory effects in rodent models, indicating the therapeutic potential of such compounds (Dewangan et al., 2015).

properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O3/c1-10-19-16(26-21-10)13-9-23(22-20-13)6-5-18-15(24)8-11-3-4-14(25-2)12(17)7-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJWKWOHONZEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)CC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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